molecular formula C18H20FN3O3S B2591823 methyl 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]acetamido}thiophene-2-carboxylate CAS No. 227958-59-0

methyl 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]acetamido}thiophene-2-carboxylate

Cat. No.: B2591823
CAS No.: 227958-59-0
M. Wt: 377.43
InChI Key: MNNAIWDEQUZTQS-UHFFFAOYSA-N
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Description

Methyl 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]acetamido}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and an acetamido linker at position 3. The acetamido moiety is further connected to a 4-(4-fluorophenyl)piperazine group, a structural motif commonly associated with bioactive molecules targeting neurological and cardiovascular systems . The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the piperazine group may improve solubility and receptor-binding affinity.

Synthesis of such compounds often involves coupling reactions, such as Suzuki-Miyaura cross-coupling for aryl-heterocycle formation or amide bond formation between the thiophene backbone and the piperazine-acetamide side chain . While crystallographic data for this specific compound are unavailable, methods like SHELX refinement (used in related thiophene derivatives) could elucidate its conformational preferences .

Properties

IUPAC Name

methyl 3-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-25-18(24)17-15(6-11-26-17)20-16(23)12-21-7-9-22(10-8-21)14-4-2-13(19)3-5-14/h2-6,11H,7-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNAIWDEQUZTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]acetamido}thiophene-2-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include the use of high-pressure reactors and advanced purification techniques to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]acetamido}thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of methyl 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperazine ring play crucial roles in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Thiophene Substituents Heterocycle/Aryl Group Key Functional Differences Potential Implications References
Methyl 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]acetamido}thiophene-2-carboxylate 2-carboxylate, 3-acetamido linked to 4-(4-fluorophenyl)piperazine 4-(4-Fluorophenyl)piperazine Balanced lipophilicity/solubility; CNS target potential Enhanced bioavailability and receptor affinity -
Example 62 (Chromenone-pyrazolopyrimidine) 2-carboxylate, pyrazolo[3,4-d]pyrimidin-1-yl group 3-(3-Fluorophenyl)chromen-4-one Bulky heterocycle; fluorophenyl at position 3 Reduced solubility; anticancer activity
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 2,4-dicarboxylate, 5-acetamido, 3-methyl None Dual ester groups; no nitrogenous heterocycle Higher hydrophilicity; limited bioactivity

Pharmacokinetic and Electronic Properties

  • In contrast, the 3-fluorophenyl group in Example 62 may alter steric interactions with target proteins.
  • Piperazine vs. Other Heterocycles : Piperazine derivatives often exhibit improved solubility and conformational flexibility compared to rigid heterocycles like pyrazolopyrimidine (Example 62), which may hinder binding to flat receptor sites .
  • Ester vs. Amide Linkers : The acetamido linker in the target compound provides metabolic stability over ester-based analogues (e.g., diethyl dicarboxylate in ), which are prone to hydrolysis .

Biological Activity

Methyl 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]acetamido}thiophene-2-carboxylate (CAS No. 227958-59-0) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a piperazine moiety, and a fluorophenyl group, which contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C15H18FN3O2S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the piperazine ring enhances its ability to bind to neurotransmitter receptors, potentially influencing neurochemical pathways. The thiophene moiety may also contribute to the compound's affinity for biological targets due to its electron-rich nature.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures have shown promise as antidepressants by modulating serotonin and dopamine pathways.
  • Antitumor Activity : Analogues of thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential antitumor properties.
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of piperazine-containing compounds in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Antidepressant Activity Study

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of piperazine derivatives in rodent models. The findings indicated significant reductions in immobility time in the forced swim test, suggesting enhanced serotonergic activity .

Antitumor Activity Research

In vitro assays conducted on derivatives similar to this compound revealed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, demonstrating significant cytotoxicity .

Neuroprotective Effects

Research conducted on piperazine-based compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential use in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide further insights into the unique properties of this compound:

Compound NameStructureBiological Activity
Methyl 4-{2-[4-(4-fluorophenyl)piperazin-1-yl]acetamido}benzoateStructureAntidepressant, Antitumor
Methyl 3-(thiazole derivatives)StructureAntitumor, Antimicrobial

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